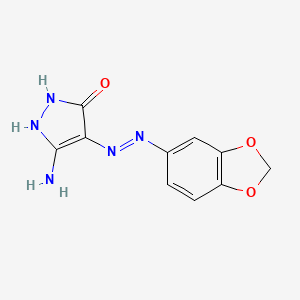
4SC-205
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Clinical Trials
4SC-205, a potent small molecule inhibitor of the kinesin spindle protein Eg5, has demonstrated broad antitumor activity both in vitro and in vivo. It's noteworthy for being the only orally available Eg5 inhibitor at the clinical stage, allowing for flexible dosing to optimize therapeutic windows. In a first-in-human study involving patients with solid tumors, various dosing schemes were explored, and the primary objectives included assessing safety, tolerability, maximum tolerated dose, pharmacokinetics, and antitumor effects (Mross et al., 2014). Another study focused on overcoming the proliferation rate paradox associated with solid tumors through a continuous dosing scheme of 4SC-205, showing significant effects on proliferation and apoptosis induction in various cell lines (Mross et al., 2015).
Role in Stem Cell Research
4SC-205's application extends into stem cell research. The development of induced pluripotent stem cells (iPSCs) and CRISPR/Cas9 technology, for instance, has reshaped approaches to biomedical research, stem cell biology, and human genetics. Studies in this area provide insights into the fundamental mechanisms of cell biology and genetics, laying the groundwork for advancements in therapeutic applications (Hockemeyer & Jaenisch, 2016).
MicroRNA Studies in Cancer
Research involving microRNA-205 has shown its role in suppressing proliferation and promoting apoptosis in laryngeal squamous cell carcinoma. This study highlights the potential of microRNA-205 as a therapeutic intervention target, which could be a significant area of interest for future applications of 4SC-205 in cancer treatment (Tian et al., 2013).
Epigenetic Modulation in Cancer Therapy
Another intriguing application of 4SC-205 is in the field of epigenetic modulation, particularly in cancer therapy. A study exploring the use of 4SC-202 (Domatinostat), a related compound, demonstrated its impact on tumor growth, migration, and metastasis in a murine model of Triple Negative Breast Cancer (TNBC). These findings suggest potential applications of similar compounds like 4SC-205 in targeting cancer stem cells and modifying metastasis-related pathways (Zylla et al., 2022).
Eigenschaften
Molekularformel |
C33H38N8O4S |
|---|---|
Aussehen |
Solid powder |
Reinheit |
> 98% |
Synonyme |
4SC205; 4SC 205; 4SC-205; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191484.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![4-{[2,7-Diamino-6-cyano-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl}benzenesulfonamide](/img/structure/B1191489.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]isonicotinohydrazide](/img/structure/B1191491.png)
![2-{[(2-Chloro-3-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1191492.png)